Enhanced Target Engagement Potential via N-Propargyl Substitution Compared to the N-Unsubstituted Analog
The introduction of an N-propargyl group is hypothesized to improve target binding affinity. The N-unsubstituted analog, 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, shows an EC50 > 79,400 nM against human nuclear receptor coactivator 3, indicating essentially no activity [1]. While no direct potency data for 872333-72-7 are publicly available for this specific target, the structural modification is consistent with the established SAR of 1-alkyl-2-phenoxymethyl benzimidazoles, where N1-substitution profoundly modulates biological activity [2].
| Evidence Dimension | In vitro target engagement (Nuclear receptor coactivator 3) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole: EC50 > 79,400 nM |
| Quantified Difference | N/A |
| Conditions | Cell-free assay; Human Nuclear receptor coactivator 3; The Scripps Research Institute Molecular Screening Center |
Why This Matters
The >79.4 μM baseline inactivity of the non-propargylated analog establishes that the N-propargyl group is not a passive substituent; it is a necessary structural feature for any potential activity in this or related target families.
- [1] BindingDB. BDBM42949: 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole. Affinity Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=42949 View Source
- [2] Reddy, V.B., et al. Synthesis and Antimicrobial Studies of Some Novel Benzimidazole Derivatives. Asian Journal of Research in Chemistry. 2009;2(2). Available at: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2009-2-2-18.html View Source
